Product packaging for 2-Hexyl-2,3-dihydrofuran(Cat. No.:CAS No. 103624-39-1)

2-Hexyl-2,3-dihydrofuran

Cat. No.: B8670061
CAS No.: 103624-39-1
M. Wt: 154.25 g/mol
InChI Key: CEDTWAXBIMRBDS-UHFFFAOYSA-N
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Description

2-Hexyl-2,3-dihydrofuran is a furanone derivative belonging to the class of organic compounds known as dihydrofurans. These compounds feature a five-membered ring containing oxygen and are of significant interest in synthetic organic chemistry and materials science research. The 2,3-dihydrofuran scaffold is a versatile building block, known to participate in various cyclization and cycloaddition reactions, often facilitated by metal-containing catalysts or other promoters . As a subclass, furanones and dihydrofurans are frequently investigated for their diverse biological activities. Related structural analogs have been studied for their potential antioxidant and anticancer properties, making the core skeleton a valuable template for pharmaceutical research . Furthermore, polymers derived from 2,3-dihydrofuran monomers have attracted attention for developing high-strength, bio-based thermoplastics with potential for enhanced degradability, positioning them as subjects of interest in sustainable materials science . The specific research applications and mechanism of action for this compound are areas for further investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B8670061 2-Hexyl-2,3-dihydrofuran CAS No. 103624-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103624-39-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-hexyl-2,3-dihydrofuran

InChI

InChI=1S/C10H18O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,9-10H,2-5,7-8H2,1H3

InChI Key

CEDTWAXBIMRBDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC=CO1

Origin of Product

United States

Compound Identification:the Final and Often Most Challenging Step is the Identification of the Unknown Compounds. This is Typically Achieved by Comparing the Experimentally Obtained Mass Spectra and Retention Indices with Those in Spectral Libraries E.g., Nist, Wiley . for Novel Compounds Not Present in Libraries, Structural Elucidation Requires More Advanced Techniques, Such As High Resolution Mass Spectrometry Hrms for Accurate Mass Determination and Subsequent Prediction of the Elemental Composition, and Nuclear Magnetic Resonance Nmr Spectroscopy for Definitive Structural Confirmation.

Table 2: Key Methodologies in Untargeted Metabolomics for Natural Product Research

MethodologyPrincipleApplication in Natural Product Research
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties, followed by mass-based detection.Widely used for the analysis of essential oils, flavors, and other volatile secondary metabolites in plants and foods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.A versatile technique for the analysis of a broad range of non-volatile and semi-volatile natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules.Used for the structural elucidation of novel natural products and for quantitative metabolomics.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental compositions.Crucial for the identification of unknown compounds in untargeted metabolomics.

Applications in Organic Synthesis and Materials Science

Role of Dihydrofurans as Intermediates in Complex Molecule Synthesis

The 2,3-dihydrofuran (B140613) moiety is a well-established building block in organic synthesis, frequently employed in the construction of more complex molecules, particularly natural products. fiveable.mescilit.com The strategic placement of functional groups on this five-membered ring allows for a wide array of subsequent chemical transformations. fiveable.me The synthesis of the 2,3-dihydrofuran core itself can be achieved through numerous methodologies, highlighting its accessibility for synthetic chemists. organic-chemistry.orgcrossref.org

Key synthetic strategies to access 2,3-dihydrofuran derivatives include:

Heck Reactions: Palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl iodides or diaryliodonium salts can produce 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans, respectively. organic-chemistry.org

Intramolecular Cyclizations: The intramolecular hydroalkoxylation of α-allenic alcohols, catalyzed by air- and moisture-stable iron catalysts, provides an efficient route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org

Cascade Reactions: Highly efficient silver(I)-catalyzed cascade Michael addition/cyclization reactions between enynones and bis(diazo) compounds have been developed to produce highly functionalized 2,3-dihydrofuran derivatives with excellent diastereoselectivity. acs.org

Rearrangements: Organocatalytic Cloke-Wilson rearrangements of specific cyclopropanes can construct the 2,3-dihydrofuran unit through a carbocation-initiated ring-opening and recyclization process. organic-chemistry.org

Once formed, these dihydrofuran intermediates serve as valuable precursors for other heterocyclic systems, such as tetrahydrofurans, or can be incorporated into larger, more intricate molecular frameworks. acs.orgmetu.edu.tr The presence of the double bond and the ether linkage provides two key points for further functionalization.

Chiral Building Blocks in Asymmetric Synthesis

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern organic chemistry, particularly for the development of pharmaceuticals and biologically active molecules. uwindsor.camdpi.com Chiral dihydrofurans are valuable synthons in this regard, providing a stereochemically defined scaffold for further elaboration. metu.edu.tr Several asymmetric methods have been developed to produce optically active 2,3-dihydrofurans.

One prominent strategy involves asymmetric organocatalysis. metu.edu.tr For instance, the domino Michael-SN2 reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes can be catalyzed by bifunctional quinine-derived squaramide organocatalysts. metu.edu.tr This approach yields highly enantiomerically enriched 2,3-dihydrofuran derivatives with excellent stereoselectivity (up to 97% enantiomeric excess). metu.edu.tr The reaction proceeds efficiently at room temperature with short reaction times. metu.edu.tr

Another approach is the catalytic asymmetric arylation of the parent 2,3-dihydrofuran ring, which creates a chiral center at the 2-position. acs.org Additionally, photochemical methods, such as a formal retro-Claisen rearrangement of syn-7-benzoylnorbornene derivatives, can be conducted enantioselectively by using a solid-state ionic chiral auxiliary, affording chiral cis-fused dihydrofuran products with optical yields as high as 93%. nih.gov These methods underscore the importance of the dihydrofuran scaffold in providing access to chiral molecules that are otherwise difficult to synthesize. researchgate.net

Table 1: Asymmetric Synthetic Methods for 2,3-Dihydrofuran Derivatives
MethodReactantsCatalyst/AuxiliaryKey FeatureEnantioselectivity (ee)
Organocatalytic Domino Reaction1,3-Dicarbonyls + α-BromonitroalkenesBifunctional Quinine/SquaramideMichael-SN2 CascadeUp to 97%
Asymmetric Photorearrangement7-Benzoylnorbornene DerivativesIonic Chiral AuxiliarySolid-State IrradiationUp to 93%
Catalytic Asymmetric Arylation2,3-Dihydrofuran + Aryl TriflatesPalladium Complex with Chiral LigandDirect C-H FunctionalizationHigh

Research into Polymerization of 2,3-Dihydrofuran Monomers for Advanced Materials

Beyond its role in small-molecule synthesis, 2,3-dihydrofuran (DHF) and its derivatives are important monomers in polymer science. Research has demonstrated that these monomers can be polymerized to create advanced materials with desirable properties. nsf.govnih.gov The primary method for polymerizing DHF is cationic polymerization, which can proceed in a controlled or "living" manner, allowing for precise control over the polymer's molecular weight and architecture. researchgate.net

Early studies utilized Friedel-Crafts catalysts like boron trifluoride, noting that high molecular weight polymers were obtained at low temperatures with dry monomers. rsc.org More recently, green, metal-free cationic polymerization methods have been developed. nsf.govacs.org One such method uses pentakis(methoxycarbonyl)cyclopentadiene (PCCP) as a single-component initiator to produce poly(2,3-dihydrofuran) (PDHF) with molecular weights up to 256 kg/mol at room temperature. nsf.govacs.org

The resulting polymer, PDHF, is a strong and tough thermoplastic with properties comparable to commercial polycarbonate. nsf.govnih.gov It exhibits a high glass transition temperature (Tg) of approximately 135 °C, high optical clarity, and good barrier properties against oxygen, carbon dioxide, and water. nsf.gov A significant advantage of PDHF is its potential for sustainability; the DHF monomer can be synthesized in one step from 1,4-butanediol, a bio-alcohol that is already produced on an industrial scale. nsf.govnih.gov Furthermore, a facile oxidative degradation process for PDHF provides a potential end-of-life solution for these materials, addressing the challenge of plastic pollution. nsf.gov

In addition to cationic polymerization, ring-opening metathesis polymerization (ROMP) has been explored as a surprising and effective method for polymerizing DHF using Grubbs catalysts. stanford.edu This discovery opens new avenues for creating degradable polymers and copolymers. stanford.edu The inclusion of a substituent, such as a hexyl group at the 2-position, would be expected to modify the polymer's properties, potentially lowering the glass transition temperature and altering its mechanical characteristics due to the introduction of a flexible aliphatic side chain.

Table 2: Properties of Poly(2,3-dihydrofuran) (PDHF)
PropertyValueSignificance
Glass Transition Temperature (Tg)~135 °CHigh thermal stability, suitable for durable applications
Tensile StrengthUp to 70 MPaStrong material, comparable to polycarbonate
ToughnessUp to 14 MPaResistant to fracture
Monomer Source1,4-Butanediol (Bio-alcohol)Biorenewable and sustainable feedstock
End-of-LifeFacile Oxidative DegradationPotential for chemical recycling and reduced environmental impact

Role of Dihydrofurans in Dye Chemistry and Material Science Applications

The applications of dihydrofurans in material science are most prominently demonstrated through the high-performance thermoplastic, poly(2,3-dihydrofuran), as detailed in the previous section. nsf.govnih.gov Its combination of strength, high thermal stability, and biorenewable sourcing makes it a promising candidate for applications ranging from food packaging to high-strength windows. nsf.gov

In the realm of dye chemistry, while direct applications of 2-Hexyl-2,3-dihydrofuran are not extensively documented, the broader class of furan (B31954) derivatives serves as important intermediates for dyes, pigments, and optical brighteners. slideshare.net The furan ring can be incorporated into larger conjugated systems that form the basis of chromophores. Diaryl furan compounds, for example, are precursors to metal-complex dyes with enhanced light fastness. slideshare.net

Given that 2,3-dihydrofurans are versatile chemical intermediates, they can be considered precursors for the synthesis of fully aromatic furan-based dyes. The functional groups present on the dihydrofuran ring, including the double bond, can be manipulated to build more complex, conjugated molecules necessary for color and fluorescence. The development of polymers from furan derivatives, including polyesters and conjugated oligomers, further connects this class of compounds to materials with specific optical and electronic properties relevant to dyes and pigments. researchgate.net

Analytical and Spectroscopic Characterization Techniques in 2,3 Dihydrofuran Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including novel 2,3-dihydrofuran (B140613) derivatives. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. However, for complex structures, advanced two-dimensional (2D) NMR techniques are often essential for unambiguous assignments. nih.gov

In the study of substituted dihydrofurans, ¹H NMR spectra reveal key information about the protons on the dihydrofuran ring. For instance, in a series of piperazine-substituted dihydrofurans, the vicinal protons on the dihydrofuran ring were observed as distinct peaks around 6.00 ppm and 4.51 ppm, with a trans-coupling constant (J) typically in the range of 5.2–6.4 Hz. nih.gov The chemical shifts of the protons on the substituent at the 2-position, such as a hexyl group, would appear in the aliphatic region of the spectrum, and their splitting patterns would provide information about neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. For the dihydrofuran ring, the olefinic carbons (C2 and C3) and the saturated carbons (C4 and C5) would have characteristic chemical shifts.

To establish connectivity between protons and carbons and to resolve ambiguities, 2D NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out the spin systems, for example, through the hexyl chain and along the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry, such as the relative orientation of substituents on the dihydrofuran ring.

The following table provides representative ¹H and ¹³C NMR data for a substituted 2,3-dihydrofuran derivative, illustrating the typical chemical shifts observed for the core structure.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling Constant (J in Hz)
2-H~4.5-5.0~75-85Multiplet
3-H~6.0-6.5~125-135Multiplet
4-H₂~2.5-3.0~30-40Multiplet
5-H₂~4.0-4.5~65-75Multiplet

Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of newly synthesized compounds like 2-hexyl-2,3-dihydrofuran. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of the parent ion, which is crucial for verifying the identity of the compound. nih.gov

The ionization technique employed can influence the observed fragmentation pattern. Electron Ionization (EI) is a "hard" ionization method that often leads to extensive fragmentation, providing valuable structural information. uni-saarland.de For a molecule like this compound, the mass spectrum would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways for cyclic ethers often involve the cleavage of the bonds adjacent to the oxygen atom (α-cleavage) and the loss of small neutral molecules. nsf.gov

Expected fragmentation patterns for this compound under EI-MS could include:

Loss of the hexyl radical, resulting in a fragment corresponding to the 2,3-dihydrofuran cation.

Cleavage of the dihydrofuran ring, leading to various smaller charged fragments.

Rearrangement reactions followed by fragmentation.

The table below shows hypothetical but plausible HRMS data for this compound.

Fragment IonCalculated m/zObserved m/zFormula
[M]⁺154.1358154.1355C₁₀H₁₈O
[M - C₆H₁₃]⁺69.034069.0338C₄H₅O
[C₆H₁₃]⁺85.133085.1327C₆H₁₃

"Softer" ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can also be employed, particularly when it is important to observe the molecular ion with minimal fragmentation.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of 2,3-dihydrofuran derivatives from reaction mixtures and for the assessment of their purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of components in a mixture. mdpi.comacs.orgnih.govdntb.gov.uaresearchgate.net The choice of the GC column is critical for achieving good separation. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5MS), is often used for the separation of furan (B31954) derivatives. mdpi.comacs.orgnih.govdntb.gov.uaresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification by comparison with a standard. The integration of the peak area in the chromatogram allows for the quantification of the compound and the determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the purity analysis of 2,3-dihydrofuran derivatives, a normal-phase or reversed-phase HPLC method can be developed. nih.gov The purity of the compound is determined by the relative area of its peak in the chromatogram.

The following table outlines typical conditions for the chromatographic analysis of furan derivatives.

TechniqueColumnMobile Phase / Carrier GasDetectorApplication
GCHP-5MS (or equivalent)HeliumMass Spectrometer (MS), Flame Ionization Detector (FID)Separation of isomers, Purity assessment, Identification
HPLCC18 (Reversed-phase) or Silica (Normal-phase)Acetonitrile/Water or Hexane/Ethyl AcetateUV, MSPurity determination, Preparative separation

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.uk This technique is applicable when the compound can be obtained as a single crystal of suitable quality. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For chiral molecules like this compound, which has a stereocenter at the C2 position, X-ray crystallography can unambiguously determine the R or S configuration. This is achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal. While this effect is more pronounced for heavier atoms, modern techniques and instrumentation often allow for the determination of the absolute configuration of molecules containing only light atoms like carbon, oxygen, and hydrogen.

In the context of 2,3-dihydrofuran research, obtaining a crystal structure provides invaluable information:

Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the conformation of the molecule in the solid state.

Precise bond lengths and angles: This data can be used to understand the strain and electronic properties of the molecule.

Determination of relative and absolute stereochemistry: For molecules with multiple stereocenters, X-ray crystallography can establish the relationship between them and assign the absolute configuration of each. For example, the crystal structure of cis-2,5-diacetoxy-2,5-dihydrofuran has been solved, allowing for the definitive assignment of its stereochemistry. nih.gov

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the target compound or a suitable derivative.

Occurrence and Detection of Hexyl Substituted Dihydrofuran Derivatives in Natural Systems

Identification in Biological Matrices (e.g., Grape Juice Metabolomics)

Direct identification of 2-Hexyl-2,3-dihydrofuran in grape juice through metabolomic studies has not been reported in the available scientific literature. While untargeted metabolomics of grape juice has led to the identification of a wide array of volatile and non-volatile compounds, this specific hexyl-substituted dihydrofuran is not among them.

It is worth noting that related compounds have been detected in food matrices. For instance, the fully aromatic counterpart, 2-hexylfuran, has been reported as a volatile component in some foods. Additionally, a more complex derivative, 2-(4-hexyl-2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid, has been identified in grape juices, suggesting that the biosynthetic pathways for hexyl-substituted furanoids may exist in grapes. However, this does not confirm the natural occurrence of this compound itself.

The absence of detection could be due to several factors, including its actual absence in these matrices, its presence in concentrations below the detection limits of the analytical methods employed, or its transient nature as an intermediate in biochemical pathways.

Table 1: Reported Occurrences of Related Furan (B31954) Derivatives in Natural Systems

Compound NameMatrixReference
2-HexylfuranFats and oils, herbs and spices, nutsFooDB
2,5-dimethyl-4-hydroxy-2,3-dihydro-3-furanone (Furaneol)Grape JuiceN/A
2-(4-hexyl-2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acidGrape JuicesN/A

This table is provided for contextual understanding and does not imply the natural occurrence of this compound.

Methodologies for Untargeted Metabolomics in Natural Product Research

Untargeted metabolomics is a comprehensive analytical approach aimed at capturing and identifying as many metabolites as possible in a biological sample. This methodology is particularly well-suited for the discovery of novel or unexpected compounds in complex matrices like grape juice. The general workflow for the untargeted metabolomic analysis that could be applied to detect a compound such as this compound involves several key stages:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-hexyl-2,3-dihydrofuran derivatives?

A common approach involves fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from precursor compounds. This method enables the generation of substituted dihydrofuran derivatives, such as ethylidene- or methylene-substituted analogs, which are critical intermediates for studying dimerization kinetics . For example, 3-ethylidene-2-methylene-2,3-dihydrofuran can be synthesized via this route. Purification typically employs column chromatography, followed by structural validation using 1^1H NMR and GC-MS .

Q. How can researchers characterize the structural properties of this compound and its derivatives?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯H or halogen contacts in brominated analogs) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects on chemical shifts, particularly for methyl or ethyl groups at the 2- or 3-positions .
  • Mass spectrometry (GC-MS or LC-MS) : Confirms molecular weight and fragmentation patterns, especially for dimerization products .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile dihydrofuran derivatives. For example, 4-methyl-2,3-dihydrofuran has been quantified in green coffee beans to assess geographical origin, with nonpolar capillary columns (e.g., DB-5MS) and electron ionization (EI) providing optimal resolution . Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in trace analysis.

Advanced Research Questions

Q. How do substituents influence the dimerization kinetics of this compound derivatives?

Substituents at the 2- or 3-positions significantly alter dimerization rates. For instance:

  • Methylene groups at the 3-position reduce dimerization rates due to steric hindrance, favoring a two-step diradical mechanism over concerted pathways .
  • Ethylidene groups increase the stability of diradical intermediates, leading to diverse cyclodimers (e.g., [4+4] or [4+2] products) .
    Kinetic studies in acetonitrile at varying temperatures (e.g., 25–60°C) can determine activation parameters (ΔH‡, ΔS‡) via Eyring plots, with second-order rate constants derived from 1^1H NMR time-course data .

Q. What experimental strategies resolve contradictions in dimerization product distributions?

Contradictions often arise from competing [4+4] vs. [4+2] cycloadditions or disproportionation pathways. Researchers should:

  • Vary reaction conditions : Lower temperatures favor [4+4] dimers, while higher temperatures promote [4+2] products due to diradical stabilization .
  • Use isotopic labeling : Deuterated analogs (e.g., 2^{2}H at methylene positions) help track regioselectivity via GC-MS analysis of pyrolysates .
  • Apply computational modeling : DFT calculations predict diradical intermediate stability and transition-state geometries, corroborating experimental product ratios .

Q. How can the stereoelectronic effects of the hexyl group in this compound be investigated?

  • Conformational analysis : Rotational barriers around the hexyl-dihydrofuran bond can be measured using dynamic NMR at low temperatures (e.g., -40°C).
  • Electron density mapping : X-ray crystallography reveals hyperconjugative interactions between the hexyl chain and the dihydrofuran ring, affecting reactivity .
  • Comparative kinetics : Compare dimerization rates with shorter-chain analogs (e.g., methyl or ethyl derivatives) to isolate steric vs. electronic contributions .

Methodological Considerations

Q. Designing kinetic experiments for this compound dimerization

  • Quench-and-analyze : Terminate reactions at timed intervals using rapid cooling (-78°C) and analyze via GC-MS .
  • In situ monitoring : Flow 1^1H NMR provides real-time data on monomer consumption and dimer formation .
  • Control oxygen levels : Strict inert atmosphere (N2_2/Ar) prevents radical quenching, ensuring reproducibility .

8. Addressing discrepancies in activation parameters across studies
Discrepancies may arise from solvent polarity or impurities. Mitigation strategies include:

  • Standardizing solvents : Use anhydrous acetonitrile or THF with molecular sieves.
  • Validating purity : Pre-purify monomers via distillation or recrystallization.
  • Reproducing literature protocols : Cross-check with published data for 2,3-dimethylene-2,3-dihydrofuran (ΔH‡ ≈ 50 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.